![molecular formula C6H5ClN4 B1592513 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine CAS No. 245095-96-9](/img/structure/B1592513.png)

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine

Descripción general

Descripción

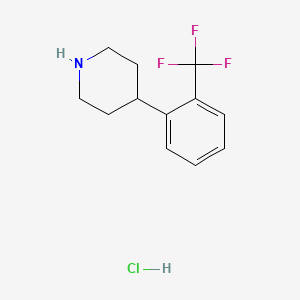

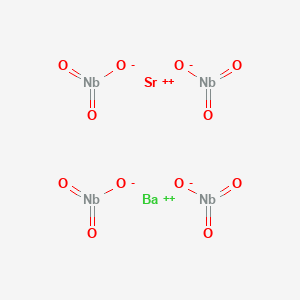

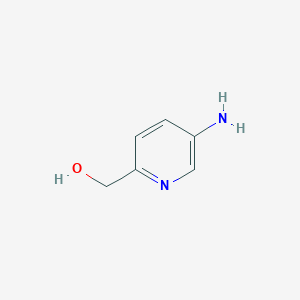

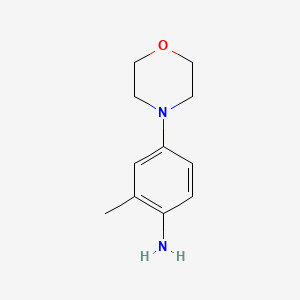

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is an organic compound with the CAS Number: 245095-96-9 . It belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .

Molecular Structure Analysis

The molecular weight of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is 168.59 . The Inchi Code is 1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación

Antitumor Applications

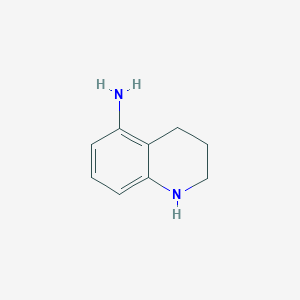

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine: has been identified as a potential antitumor scaffold. Its structural motif, which includes both pyrazole and pyrimidine rings, allows for significant synthetic versatility. This versatility permits the design of compounds that can interact with various biological targets, potentially leading to the development of new anticancer drugs .

Enzymatic Inhibitory Activity

The compound’s ability to inhibit specific enzymes has been highlighted in scientific literature. This activity is crucial because it can lead to the development of drugs that target enzymes related to diseases, providing a pathway for therapeutic intervention .

Organic Synthesis

In the realm of organic chemistry, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine serves as a building block for the synthesis of more complex molecules. Its reactivity allows for various post-functionalization reactions, which are essential in creating diverse molecular libraries .

Material Science

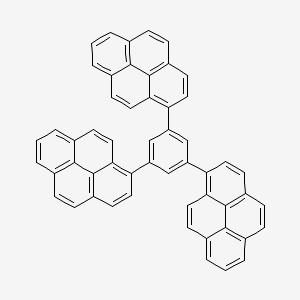

Due to its significant photophysical properties, this compound has attracted attention in material science. It can be used in the development of new materials with specific optical characteristics, which could have applications in electronics and photonics .

Drug Discovery

The structural flexibility of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine makes it a privileged scaffold for drug discovery. Its ability to be modified allows researchers to optimize interactions with biological targets, enhancing drug efficacy and reducing side effects .

Pharmacophore Development

As a pharmacophore, 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine can be used to identify and optimize drug candidates. Its structure can serve as a template for the design of new compounds with desired biological activities .

Treatment of Inflammatory Diseases

Research has suggested that derivatives of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine could be effective in treating inflammatory diseases. This is due to their potential to modulate biological pathways involved in inflammation .

Antiviral Research

The compound’s derivatives have also been explored for their antiviral properties. By inhibiting viral replication enzymes or interfering with virus-cell interactions, these derivatives could contribute to the development of new antiviral medications .

Safety and Hazards

The safety data sheet for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

5-chloropyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGHMVDZIWJNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=C(C=C(N2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630869 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |

CAS RN |

245095-96-9 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/no-structure.png)